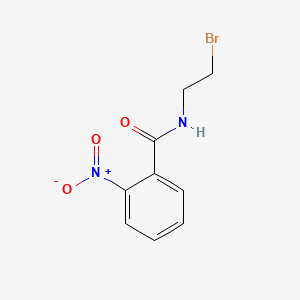

N-(2-Bromoethyl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Bromoethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Prodrug Development and Cancer Therapy

N-(2-Bromoethyl)-2-nitrobenzamide is primarily recognized for its application as a prodrug in targeted cancer therapies. Prodrugs are pharmacologically inactive compounds that become active only after metabolic conversion within the body. This characteristic is particularly advantageous in minimizing side effects and enhancing drug efficacy.

- Mechanism of Action : The compound undergoes bioreductive activation, where it is reduced by nitroreductase enzymes present in hypoxic (low oxygen) tumor environments. This selective activation allows for targeted cytotoxicity towards cancer cells while sparing healthy tissues .

- Clinical Relevance : Studies have indicated that compounds similar to this compound can effectively target tumors expressing specific enzymes, leading to significant antitumor activity. For instance, research has shown that nitroaromatic prodrugs exhibit enhanced efficacy against hypoxic tumor cells, which are often resistant to conventional therapies .

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The compound is also utilized in Gene-Directed Enzyme Prodrug Therapy , a strategy that involves delivering a gene encoding a nitroreductase enzyme directly into tumor cells. Upon expression, this enzyme activates the prodrug, leading to localized cytotoxic effects.

- Case Studies : In clinical trials, prodrugs like this compound have been shown to induce significant tumor regression when combined with GDEPT strategies. For example, research highlighted the effectiveness of nitroaromatic prodrugs activated by bacterial nitroreductases, demonstrating selective toxicity towards tumors .

Imaging Applications

Recent advancements have explored the use of this compound as a fluorescent probe for imaging hypoxic tumors.

- Fluorescent Probes : The compound can be modified to enhance its fluorescence upon reduction by nitroreductase enzymes. This property allows for real-time imaging of tumor hypoxia, which is critical for assessing tumor microenvironments and treatment responses .

- Research Findings : Studies have demonstrated that modified nitroaromatic compounds can provide high sensitivity and specificity in detecting hypoxic regions within tumors, facilitating better diagnosis and monitoring of cancer progression .

Comparative Analysis of Prodrugs

To illustrate the applications of this compound compared to other related compounds, the following table summarizes key properties and uses:

Eigenschaften

CAS-Nummer |

63004-24-0 |

|---|---|

Molekularformel |

C9H9BrN2O3 |

Molekulargewicht |

273.08 g/mol |

IUPAC-Name |

N-(2-bromoethyl)-2-nitrobenzamide |

InChI |

InChI=1S/C9H9BrN2O3/c10-5-6-11-9(13)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) |

InChI-Schlüssel |

VNYZLKGRVHTMIQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCCBr)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.